molecular formula C8H9NO2S B066181 Allyl 2-methylthiazole-4-carboxylate CAS No. 187269-96-1

Allyl 2-methylthiazole-4-carboxylate

Cat. No. B066181
M. Wt: 183.23 g/mol
InChI Key: HWVLDRVQZYZSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 2-methylthiazole-4-carboxylate is a chemical compound that is commonly used in scientific research. It is a thiazole derivative that is known for its unique chemical properties and potential therapeutic applications. In

Mechanism Of Action

The mechanism of action of Allyl 2-methylthiazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. For example, Allyl 2-methylthiazole-4-carboxylate has been shown to inhibit the growth of bacteria by targeting their cell walls and interfering with their metabolic processes.

Biochemical And Physiological Effects

Allyl 2-methylthiazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. Additionally, Allyl 2-methylthiazole-4-carboxylate has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Allyl 2-methylthiazole-4-carboxylate in lab experiments is its unique chemical properties, which make it a versatile and useful compound for a variety of applications. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for the use of Allyl 2-methylthiazole-4-carboxylate in scientific research. For example, it could be further investigated for its potential use in the development of new drugs for the treatment of bacterial and fungal infections, cancer, and neurological disorders. Additionally, research could focus on the development of new synthesis methods for Allyl 2-methylthiazole-4-carboxylate, as well as its potential use in other areas of chemistry and biochemistry.

Synthesis Methods

The synthesis of Allyl 2-methylthiazole-4-carboxylate involves the reaction of 2-methylthiazole-4-carboxylic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide and is typically carried out at room temperature for several hours. The resulting product is purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Allyl 2-methylthiazole-4-carboxylate has been widely used in scientific research due to its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, Allyl 2-methylthiazole-4-carboxylate has been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders.

properties

CAS RN

187269-96-1

Product Name

Allyl 2-methylthiazole-4-carboxylate

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

prop-2-enyl 2-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H9NO2S/c1-3-4-11-8(10)7-5-12-6(2)9-7/h3,5H,1,4H2,2H3

InChI Key

HWVLDRVQZYZSLN-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C(=O)OCC=C

Canonical SMILES

CC1=NC(=CS1)C(=O)OCC=C

synonyms

4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI)

Origin of Product

United States

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